molecular formula C23H16I2N2O2S B11522056 (2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11522056
M. Wt: 638.3 g/mol
InChI Key: JGYJWZZRWPBKAB-ZQCYNNBZSA-N
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Description

“(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHINOS

    IUPAC Name: (2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its intriguing structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazolidinedione.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: Halogen atoms (iodine) can be substituted with other functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to diverse derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) for halogen substitution.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products::
  • Oxidation: Thiazolidinedione derivatives.
  • Reduction: Aminothiazolidinone derivatives.

Scientific Research Applications

    Medicine: Thiazolidinones exhibit antitumor, antimicrobial, and anti-inflammatory properties.

    Chemistry: Used as building blocks for drug discovery.

    Industry: Limited industrial applications due to complexity.

Mechanism of Action

    Targets: Interaction with enzymes, receptors, or DNA.

    Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).

Comparison with Similar Compounds

    Similar Compounds: Other thiazolidinones (e.g., pioglitazone, rosiglitazone).

    Uniqueness: The diiodo-methoxybenzylidene moiety sets it apart.

Properties

Molecular Formula

C23H16I2N2O2S

Molecular Weight

638.3 g/mol

IUPAC Name

(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16I2N2O2S/c1-29-21-15(12-16(24)14-19(21)25)13-20-22(28)27(18-10-6-3-7-11-18)23(30-20)26-17-8-4-2-5-9-17/h2-14H,1H3/b20-13-,26-23?

InChI Key

JGYJWZZRWPBKAB-ZQCYNNBZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Origin of Product

United States

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